2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Alkylation: The next step involves the alkylation of 3,5-dimethyl-1H-pyrazole with 2-bromoethylamine to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine.
Acylation: Finally, the acylation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine yields this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group and the pyrazolyl moiety are crucial for binding to these targets, influencing their activity. The compound may modulate signaling pathways, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(2-(1H-pyrazol-1-yl)ethyl)acetamide: Lacks the methyl groups on the pyrazole ring.
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propionamide: Has a propionamide group instead of an acetamide group.
2-(2-bromophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of both the chlorophenyl and the dimethylpyrazolyl groups, which confer specific chemical and biological properties. These structural features enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and material science research.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-13-5-3-4-6-14(13)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBHLHALBBECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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